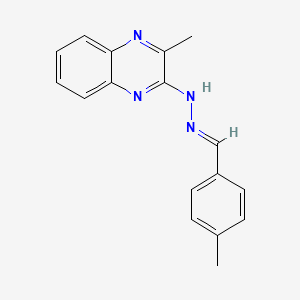
4-methylbenzenecarbaldehyde N-(3-methyl-2-quinoxalinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzenecarbaldehyde N-(3-methyl-2-quinoxalinyl)hydrazone is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of hydrazones, such as 4-Methylbenzenecarbaldehyde N-(3-methyl-2-quinoxalinyl)hydrazone, is achieved by combining suitable aldehydes with four hydrazides . Various approaches for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis
The molecular formula of 4-Methylbenzenecarbaldehyde N-(3-methyl-2-quinoxalinyl)hydrazone is C17H16N4. The molecular weight is 276.343.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methylbenzenecarbaldehyde N-(3-methyl-2-quinoxalinyl)hydrazone include its molecular structure, melting point, boiling point, and density .Aplicaciones Científicas De Investigación
Synthesis and Anticonvulsant Activity
A study by Wagle et al. (2009) involved the synthesis of new quinoxaline derivatives, including those related to the structure of interest, demonstrating potent anticonvulsant activities. The synthesis process involved reactions with aromatic aldehydes and hydrazine hydrate, leading to compounds with promising in vivo anticonvulsant effects. This research highlights the potential of such compounds in the development of new therapeutic agents for epilepsy and related disorders (Wagle, Adhikari, & Kumari, 2009).
Macroheterocyclic Compounds Synthesis
Dziomko et al. (1981) synthesized macrocyclic compounds based on 3-chloro-2-hydrazinoquinoxaline, demonstrating a complex chemical process that could yield novel structures with potential pharmacological applications. These compounds, including hexaazacyclotetradecene derivatives, illustrate the versatility of quinoxaline derivatives in synthetic chemistry and their potential as scaffolds for developing new drugs (Dziomko, Stopnikova, Shmelev, Ryabokobylko, Adamová, Gurevich, & Poponova, 1981).
Antimicrobial Activity
Taiwo, Obafemi, & Akinpelu (2021) explored the synthesis and antibacterial properties of 3-methyl-6-nitroquinoxaline-2-hydrazone derivatives, demonstrating significant antibacterial activity against various bacterial strains. This study underscores the potential of quinoxaline hydrazone derivatives as candidates for developing new antibacterial agents, highlighting their broad-spectrum activities against pathogens resistant to existing antibiotics (Taiwo, Obafemi, & Akinpelu, 2021).
Neuroprotective Applications
Rajamanickam et al. (2016) investigated the neuroprotective role of novel quinoxaline-2,3-bis hydrazones in a rat model of demyelination induced by ethidium bromide. The synthesized compounds exhibited curative and preventive effects against demyelination, showcasing the therapeutic potential of quinoxaline derivatives in treating neurodegenerative disorders (Rajamanickam, Selvaraj, Selvaraj, & Rajendran, 2016).
Propiedades
IUPAC Name |
3-methyl-N-[(E)-(4-methylphenyl)methylideneamino]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-12-7-9-14(10-8-12)11-18-21-17-13(2)19-15-5-3-4-6-16(15)20-17/h3-11H,1-2H3,(H,20,21)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXWQIQVLVZAEV-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3N=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3N=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

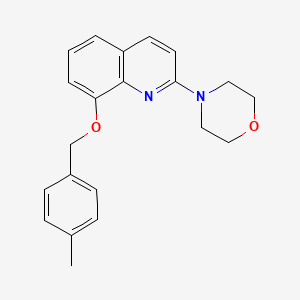


![N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B2612709.png)
![N-Propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]but-2-ynamide](/img/structure/B2612710.png)
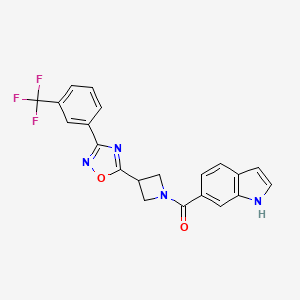
![N-butyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2612714.png)
![5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612719.png)
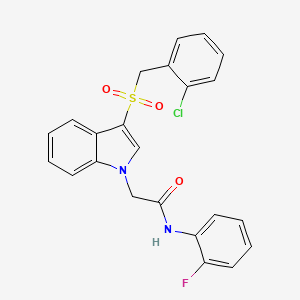
![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2612722.png)
![3,5-Dimethyl-4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2612726.png)
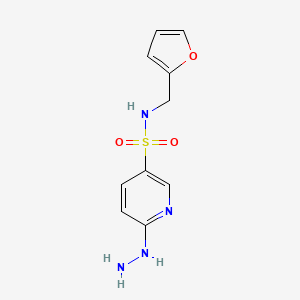

![3-(3,4-Dimethoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B2612729.png)